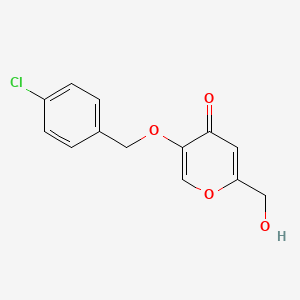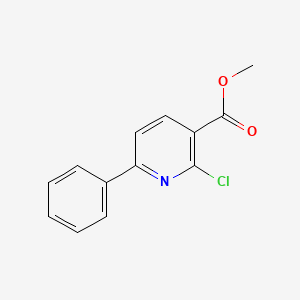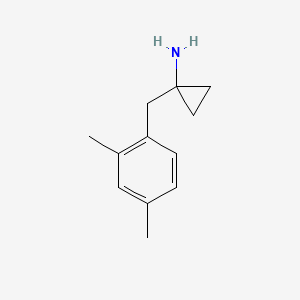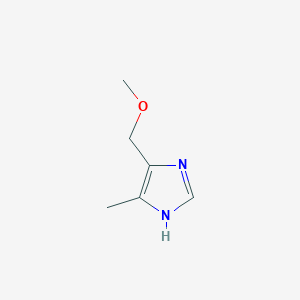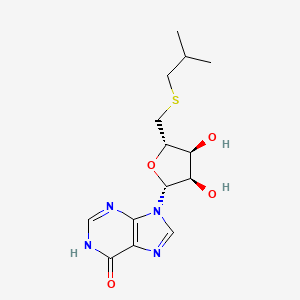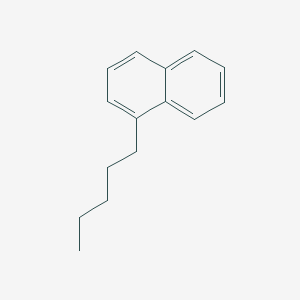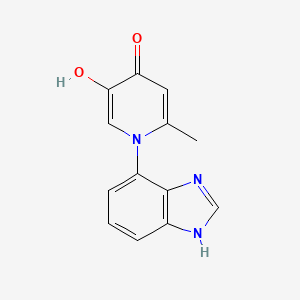
methyl 3-(3-iodophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-(3-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-iodobenzoic acid and methyl acrylate.
Esterification Reaction: The 3-iodobenzoic acid is first converted to 3-iodobenzyl alcohol through reduction. This intermediate is then subjected to esterification with methyl acrylate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions with an excess of methyl acrylate to drive the reaction to completion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Nitric acid or bromine in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenylpropionate derivatives.
Reduction: Formation of 3-(3-iodophenyl)propanol.
Oxidation: Formation of nitro or bromo derivatives of this compound.
科学的研究の応用
methyl 3-(3-iodophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity. It can be modified to create derivatives with enhanced pharmacological properties.
Material Science: this compound is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of methyl 3-(3-iodophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The iodine atom can facilitate the compound’s interaction with biological targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions. The ester group can be hydrolyzed by esterases to release the active moiety, which then exerts its therapeutic effects.
類似化合物との比較
Methyl 3-(4-iodophenyl)propionate: Similar structure but with the iodine atom at the para position.
Methyl 3-(3-bromophenyl)propionate: Bromine atom instead of iodine.
Methyl 3-(3-chlorophenyl)propionate: Chlorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in methyl 3-(3-iodophenyl)propanoate imparts unique reactivity and biological properties compared to its bromine and chlorine analogs.
Reactivity: The iodine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
Biological Activity: The larger size and polarizability of iodine can enhance the compound’s interaction with biological targets, potentially leading to improved pharmacological effects.
特性
分子式 |
C10H11IO2 |
|---|---|
分子量 |
290.10 g/mol |
IUPAC名 |
methyl 3-(3-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |
InChIキー |
UBPIATKCBUFEGV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=CC=C1)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8674498.png)

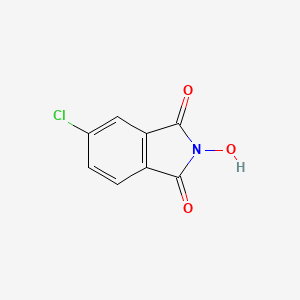
![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)


